molecular formula C8H13N3O B8609828 1-Methyl-1H-pyrazole-4-carboxylic acid ethyl-methyl-amide

1-Methyl-1H-pyrazole-4-carboxylic acid ethyl-methyl-amide

Cat. No. B8609828
M. Wt: 167.21 g/mol
InChI Key: KRMZFLRTZAUVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08349824B2

Procedure details

This compound was prepared in the same manner as described in example 97, step a from 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.93 mmol) and N-methylethanamine (715 μl, 8.33 mmol). Yield: 995 mg (75%); off-white solid; MS: m/z=168.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
715 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.[CH3:10][NH:11][CH2:12][CH3:13]>>[CH2:12]([N:11]([CH3:10])[C:7]([C:5]1[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=1)=[O:9])[CH3:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN1N=CC(=C1)C(=O)O
Step Two
Name
Quantity
715 μL
Type
reactant
Smiles
CNCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared in the same manner

Outcomes

Product
Name
Type
Smiles
C(C)N(C(=O)C=1C=NN(C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.